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Compound of Interest |

Compound Name: Ethyl 2-bromo-5-methyinicotinate
CAS No.: 65996-16-9
Cat. No.: B1313444
- 7

Ethyl 2-bromo-5-methylnicotinate is a substituted pyridine derivative, a class of compounds
of immense interest in pharmaceutical and materials science. Its structure is deceptively
simple, yet it offers a powerful combination of features for the synthetic chemist: a nucleophilic
nitrogen atom within the aromatic ring, an ester functional group amenable to further
modification, and most critically, a bromine atom at the 2-position. This C2-bromide is not
merely a substituent; it is a versatile synthetic handle, strategically positioned for a variety of
powerful cross-coupling reactions. This guide will illuminate how these structural features are
leveraged to build molecular complexity and drive innovation in drug discovery programs.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of
its effective use. The key characteristics of Ethyl 2-bromo-5-methylnicotinate are
summarized below.
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Property Value Source
CAS Number 65996-16-9 [11[2]
Molecular Formula CoH10BrNO2 [2]
Molecular Weight 244.09 g/mol [11[2]

Physical Form

Pale yellow oil

[1]

Purity >95% [1]

Storage Sealed in dry, 2-8°C [2]

MDL Number MFCD16610943 [1][2]
1S/C9H10BrNO2/c1-3-13-

InChl 9(12)7-4-6(2)5-11-8(7)10/h4- [1]
5H,3H2,1-2H3
PKLWSPZTPMXMIU-

InChl Key [1]
UHFFFAOYSA-N
CCOC(=0)C1=C(Br)N=CC(C)

SMILES [2]

=C1

Synthesis and Mechanistic Considerations

While a direct, published synthesis for Ethyl 2-bromo-5-methylnicotinate is not readily

available, a logical and robust synthetic route can be designed based on well-established

transformations of nicotinic acid derivatives. The proposed pathway involves two primary

stages: the bromination of the corresponding nicotinic acid followed by esterification.

Proposed Synthetic Workflow
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Stage 2: Fischer Esterification

Y Ethanol (EtOH), H2S0a (cat.) (- o
2-Bromo-5-methylnicotinic ACId) =Gthyl 2-bromo-5-methylnicotinate

Stage 1: Electrophilic Bromination

N Br2, H2S04/SO3
5-Methylnicotinic ACId)

=[2-Bromo-5-methylnicotinic AcioD

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of Ethyl 2-bromo-5-methylnicotinate.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on analogous chemical transformations.[3][4]
Stage 1: Bromination of 5-Methylnicotinic Acid

o Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel,
and reflux condenser, charge fuming sulfuric acid (oleum). Cool the flask to 0-5°C in an ice-
water bath.

e Substrate Addition: Slowly add 5-methylnicotinic acid in portions, ensuring the internal
temperature does not exceed 10°C. Rationale: This exothermic dissolution must be
controlled to prevent runaway reactions.

e Bromine Addition: Once the substrate is fully dissolved, add liquid bromine dropwise via the
dropping funnel over 1-2 hours, maintaining the temperature below 10°C. Rationale: Slow
addition is critical for controlling the rate of this highly reactive electrophilic aromatic
substitution and for safety.

o Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90°C and
maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
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o Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. The
product, 2-bromo-5-methylnicotinic acid, will precipitate. Filter the solid, wash with cold water
until the filtrate is neutral, and dry under vacuum.

Stage 2: Fischer Esterification

e Reactor Setup: To a round-bottom flask, add the crude 2-bromo-5-methylnicotinic acid from
Stage 1 and an excess of absolute ethanol.

o Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
Rationale: Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more
electrophilic and accelerating the nucleophilic attack by ethanol.

» Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The progress is monitored
by observing the dissolution of the starting carboxylic acid and by TLC/HPLC.

o Work-up: After cooling, neutralize the reaction mixture carefully with a saturated solution of
sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl
acetate or dichloromethane).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by
vacuum distillation or column chromatography to yield pure Ethyl 2-bromo-5-
methylnicotinate.

Reactivity and Applications in Drug Discovery

The synthetic utility of Ethyl 2-bromo-5-methylnicotinate is dominated by the reactivity of its
C2-bromide. This position is highly susceptible to palladium-catalyzed cross-coupling reactions,
which are cornerstone technologies in modern medicinal chemistry for creating diverse libraries
of compounds for structure-activity relationship (SAR) studies.[5]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester),
forming a new carbon-carbon bond.[6][7][8] It is exceptionally robust and tolerant of a wide
range of functional groups, making it ideal for late-stage diversification of drug candidates.[9]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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B. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or
secondary amine.[10][11] It is one of the most powerful methods for synthesizing aryl amines, a

common motif in pharmacologically active molecules.[12]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
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C. Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling joins the aryl bromide with a terminal alkyne, creating conjugated
enynes or arylalkynes.[13][14][15] This reaction is invaluable for constructing rigid scaffolds and

introducing linear structural elements into molecules.[16]
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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
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D. Grighard Reagent Formation and Reactivity

The C-Br bond can also be used to form a Grignard reagent by reacting with magnesium metal.
[17] The resulting organomagnesium compound is a potent carbon nucleophile that can react
with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C
bonds and introduce further complexity.[18]

Spectroscopic Characterization (Predicted)

While an experimental spectrum is not provided, the key features of the *H NMR spectrum can
be predicted based on the structure and data from analogous compounds.[19][20]

o Aromatic Protons (2H): Two signals are expected in the aromatic region (o 7.0-9.0 ppm). The
proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will
also be a doublet.

o Ethyl Group (5H):

o Methylene (-CHz-): A quartet (q) around & 4.0-4.5 ppm, due to coupling with the adjacent
methyl group.

o Methyl (-CHs): A triplet (t) around & 1.2-1.5 ppm, due to coupling with the adjacent
methylene group.

o Methyl Group on Pyridine (3H): A singlet (s) around & 2.3-2.7 ppm, as it has no adjacent
protons to couple with.

Safety and Handling

Based on available data, Ethyl 2-bromo-5-methylnicotinate should be handled with
appropriate care.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN
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EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing).[2]

o Handling: Always use this compound in a well-ventilated fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store
in a cool, dry place, sealed from moisture and air.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Strategic Value of a Substituted
Pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1313444+#ethyl-2-bromo-5-methylnicotinate-cas-
number-65996-16-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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